7-Methyl-1-tetralone

Catalog No.
S704619
CAS No.
22009-37-6
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1-tetralone

CAS Number

22009-37-6

Product Name

7-Methyl-1-tetralone

IUPAC Name

7-methyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3

InChI Key

GGMYZZBVIWUXEC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCC2=O)C=C1

Canonical SMILES

CC1=CC2=C(CCCC2=O)C=C1

Organic Synthesis:

-Methyl-1-tetralone is a valuable intermediate in organic synthesis due to its reactive ketone functional group and its readily available tetralone framework. Researchers have employed it in the synthesis of various complex molecules, including:

  • Natural products: Studies have utilized 7-Methyl-1-tetralone as a starting material for the synthesis of natural products like steviol, a non-caloric sweetener found in the Stevia plant [].
  • Pharmaceutical compounds: 7-Methyl-1-tetralone has served as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes involved in neurodegenerative diseases [].

These examples highlight the versatility of 7-Methyl-1-tetralone as a synthetic precursor for diverse chemical entities.

Medicinal Chemistry:

While 7-Methyl-1-tetralone itself does not possess significant biological activity, its structural features have attracted interest in medicinal chemistry. Researchers have explored its potential as a scaffold for the development of new drugs:

  • Antimicrobial activity: Studies have investigated 7-Methyl-1-tetralone derivatives for their potential antimicrobial properties against bacteria and fungi [].
  • Anti-cancer properties: Derivatives of 7-Methyl-1-tetralone have been evaluated for their anti-cancer activity, with some exhibiting promising cytotoxicity against cancer cell lines [].

7-Methyl-1-tetralone is an organic compound with the molecular formula C11H12OC_{11}H_{12}O and a molecular weight of approximately 160.22 g/mol. It is categorized as a ketone, specifically a methyl-substituted derivative of 1-tetralone. The compound features a bicyclic structure that includes a naphthalene ring, which contributes to its chemical properties and reactivity. 7-Methyl-1-tetralone is primarily recognized for its applications in organic synthesis and medicinal chemistry, serving as an important intermediate in various chemical processes .

  • Reduction Reactions: Similar to 1-tetralone, it can undergo reduction to yield corresponding alcohols. For example, it can be reduced to 7-methyl-1-tetralol using lithium in liquid ammonia .
  • Pfitzinger Reaction: This compound can react with isatin to form derivatives such as tetrofan (3,4-dihydro-1,2-benzacridine-5-carboxylic acid), showcasing its versatility in forming complex structures .
  • Methylene Group Reactivity: The α-methylene group adjacent to the keto function is particularly reactive, allowing for transformations such as the formation of 2-methylene-7-methyl-1-tetralone when reacted with formaldehyde .

Research indicates that compounds related to 7-methyl-1-tetralone exhibit various biological activities, including:

  • Antinociceptive Properties: Some studies suggest that derivatives of tetralones may possess pain-relieving properties, potentially making them candidates for analgesic drugs .
  • Neuroprotective Effects: Compounds structurally related to 7-methyl-1-tetralone have been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Several methods exist for synthesizing 7-methyl-1-tetralone:

  • Friedel-Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of Lewis acids. It allows for the introduction of the methyl group onto the tetralone structure efficiently .
  • Oxidation of Tetrahydronaphthalene: The compound can be synthesized through the oxidation of 1,2,3,4-tetrahydronaphthalene under controlled conditions, leading to the formation of 7-methyl-1-tetralone as a product .

7-Methyl-1-tetralone serves various roles in different fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Chemical Industry: This compound acts as a raw material for producing various chemical products, enhancing its significance in industrial applications .

Several compounds share structural similarities with 7-methyl-1-tetralone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-TetraloneC10H10OParent compound; lacks methyl substitution at position 7.
6-Methyl-1-tetraloneC11H12OMethyl group at position 6; differing biological activity.
7-Ethyl-1-tetraloneC12H14OEthyl substitution instead of methyl; altered steric properties.
8-Methyl-1-tetraloneC11H12OMethyl group at position 8; different reactivity patterns.

Each of these compounds possesses distinct properties and reactivities due to variations in their molecular structures. The unique placement of the methyl group in 7-methyl-1-tetralone contributes to its specific chemical behavior and potential applications in medicinal chemistry and organic synthesis.

XLogP3

2.4

Other CAS

22009-37-6

Wikipedia

7-Methyl-1-tetralone

General Manufacturing Information

1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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